molecular formula C12H9N3S2 B3156310 4,6-Bis(thiophen-2-yl)pyrimidin-2-amine CAS No. 82619-64-5

4,6-Bis(thiophen-2-yl)pyrimidin-2-amine

Cat. No.: B3156310
CAS No.: 82619-64-5
M. Wt: 259.4 g/mol
InChI Key: JKNVWCCCGBJZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Bis(thiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted with thiophene rings at the 4 and 6 positions

Biochemical Analysis

Biochemical Properties

4,6-Bis(thiophen-2-yl)pyrimidin-2-amine plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including tyrosine kinases and dihydrofolate reductase (DHFR). The interaction with tyrosine kinases is particularly noteworthy as it can inhibit the activity of these enzymes, which are crucial for cell signaling and growth . Additionally, this compound acts as a substrate for DHFR, an enzyme involved in the folate pathway, thereby influencing nucleotide synthesis and cell proliferation .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation . This compound also affects cell signaling pathways by modulating the activity of kinases and other signaling molecules. Furthermore, this compound can alter gene expression patterns, resulting in changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as tyrosine kinases and DHFR, inhibiting their activity . This binding is facilitated by the presence of the thiophene rings, which interact with the hydrophobic pockets of the enzymes. Additionally, this compound can induce conformational changes in these enzymes, further enhancing its inhibitory effects .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied extensively. In laboratory settings, this compound has shown good stability under various conditions, with minimal degradation over time . Long-term studies have indicated that this compound can maintain its inhibitory effects on cellular functions, making it a promising candidate for prolonged biochemical applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, it has been found to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects such as weight loss and mild toxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as DHFR, influencing the folate pathway and nucleotide synthesis . This compound can also affect metabolic flux by altering the levels of key metabolites, thereby impacting cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The distribution pattern of this compound is crucial for its activity and effectiveness in biochemical applications.

Subcellular Localization

This compound is primarily localized in the cytoplasm and nucleus of cells . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The presence of this compound in these compartments allows it to interact with key biomolecules and exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(thiophen-2-yl)pyrimidin-2-amine typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions, often in a solvent like ethanol or 1,4-dioxane .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 4,6-Bis(thiophen-2-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,6-Bis(thiophen-2-yl)pyrimidin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 4,6-Bis(thiophen-2-yl)pyrimidin-2-amine is unique due to the presence of thiophene rings, which impart distinct electronic and steric properties. These properties enhance its ability to interact with biological targets and improve its efficacy as a therapeutic agent .

Properties

IUPAC Name

4,6-dithiophen-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S2/c13-12-14-8(10-3-1-5-16-10)7-9(15-12)11-4-2-6-17-11/h1-7H,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNVWCCCGBJZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC(=N2)N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101299592
Record name 4,6-Di-2-thienyl-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101299592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82619-64-5
Record name 4,6-Di-2-thienyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82619-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Di-2-thienyl-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101299592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Bis(thiophen-2-yl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4,6-Bis(thiophen-2-yl)pyrimidin-2-amine
Reactant of Route 3
4,6-Bis(thiophen-2-yl)pyrimidin-2-amine
Reactant of Route 4
4,6-Bis(thiophen-2-yl)pyrimidin-2-amine
Reactant of Route 5
4,6-Bis(thiophen-2-yl)pyrimidin-2-amine
Reactant of Route 6
4,6-Bis(thiophen-2-yl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.